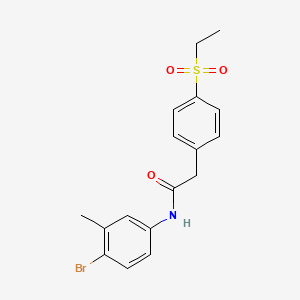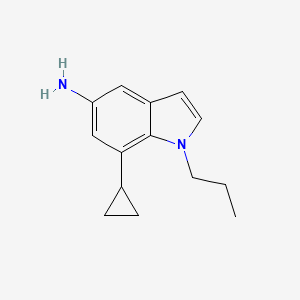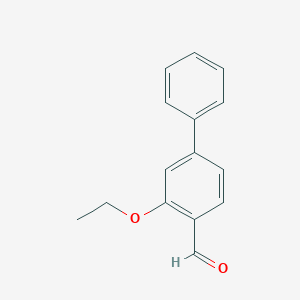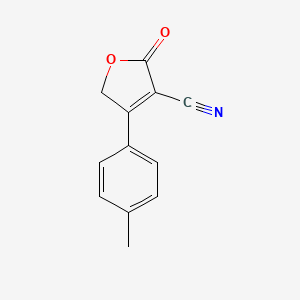![molecular formula C11H12N2O2 B13872782 4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol is a compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-[4-(formyl)-5-methyl-1H-imidazol-2-yl]phenol.
Wissenschaftliche Forschungsanwendungen
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptor coactivator 2 and estrogen receptor alpha, influencing various cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(hydroxymethyl)phenol: Shares the phenol group but lacks the imidazole ring.
4,4’-methylenediphenol: Contains two phenol groups connected by a methylene bridge.
Uniqueness
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(6-14)13-11(12-7)8-2-4-9(15)5-3-8/h2-5,14-15H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
FOIZIHYBSIXCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)


![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)


![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)





